2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester
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Overview
Description
2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester typically involves the alkylation of 2-hydroxyquinoline derivatives. One common method is the Williamson ether synthesis, where the 2-hydroxy group is alkylated using ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different quinoline derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . This inhibition can disrupt the viral life cycle, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar compounds include:
Ethyl 4-hydroxy-2-quinolinecarboxylate: Known for its use in various chemical syntheses.
3-Hydroxy-2-quinoxalinecarboxylic acid: Used in studying ionizable organic compounds and preparing metal complexes.
Kynurenic acid ethyl ester: Another quinoline derivative with biological significance.
Compared to these compounds, 2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester stands out due to its unique benzoyl group, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
60769-93-9 |
---|---|
Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
ethyl 3-benzoyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C19H15NO4/c1-2-24-19(23)16-15(17(21)12-8-4-3-5-9-12)18(22)13-10-6-7-11-14(13)20-16/h3-11H,2H2,1H3,(H,20,22) |
InChI Key |
QEBLWEJDQZDYDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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